molecular formula C18H30O3S<br>C12H25C6H4.SO3H<br>C18H30O3S B148165 2-Dodecylbenzenesulfonic acid CAS No. 27176-87-0

2-Dodecylbenzenesulfonic acid

Cat. No. B148165
CAS RN: 27176-87-0
M. Wt: 326.5 g/mol
InChI Key: WBIQQQGBSDOWNP-UHFFFAOYSA-N
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Description

2-Dodecylbenzenesulfonic acid, also known as 2-dodecylbenzene-1-sulphonate or sodium dodecyl benzene sulfonate, is a member of the class of organic compounds known as benzenesulfonic acids . It is a high 2 phenyl product that exhibits high detergency and excellent foaming character .


Synthesis Analysis

2-Dodecylbenzenesulfonic acid is generally synthesized through a sulfonation reaction in a continuous reactor such as a falling film reactor. The reaction involves 2-dodecylbenzene and sulfur trioxide .


Molecular Structure Analysis

The molecular formula of 2-Dodecylbenzenesulfonic acid is C18H30O3S. It has an average mass of 326.494 Da and a Monoisotopic mass of 326.191559 Da .


Chemical Reactions Analysis

2-Dodecylbenzenesulfonic acid is used as a dopant for conductive polymers and a strong acid catalyst for amino-crosslinked coatings . It is also used in the preparation of poly(4,4-diphenylether-5,5-dibenzimidazole) films, commonly used as proton exchange membranes .


Physical And Chemical Properties Analysis

2-Dodecylbenzenesulfonic acid is a brown to dark brown viscous liquid. It is slightly soluble in water and has a density of 1.1±0.1 g/cm3. It has a molar refractivity of 92.7±0.4 cm3, a polar surface area of 63 Å2, and a molar volume of 310.1±3.0 cm3 .

Scientific Research Applications

Bioelectronic Applications

DBSA has been utilized in the development of bioelectronic devices . A novel conductive polymer composite consisting of poly(3,4-ethylenedioxythiophene) doped with DBSA (PEDOT:DBSA) has shown promise for bioelectronic applications due to its superior biocompatibility and electrical characteristics . This material is suitable for long-term contact with living organisms, making it ideal for wearable or implantable bioelectronics.

Conductive Polymer Composites

The chemical synthesis and characterization of DBSA-doped polyaniline/viscose fiber have been explored for creating conductive polymer composites . These composites exhibit significant conductivity and stability, even after multiple washes, indicating their potential for use in smart textiles and flexible electronics.

Catalyst in Biodiesel Production

DBSA can serve as a catalyst for the esterification of fatty acids to produce biodiesel . Its role as a Bronsted acid catalyst facilitates the green synthesis of biodiesel, highlighting its importance in sustainable energy research.

Synthesis of Quinoxaline Derivatives

In pharmaceutical research, DBSA is used as a catalyst for synthesizing quinoxaline derivatives . These compounds have a variety of pharmacological profiles, indicating DBSA’s role in the development of new medications.

Proton Exchange Membranes

DBSA has been investigated for its effects on the properties of poly(4,4-diphenylether-5,5-dibenzimidazole) films, commonly used as proton exchange membranes (PEMs) . The addition of DBSA influences the film’s characteristics, which are critical in fuel cell technology.

Conductive Fibers

The preparation of DBSA-doped polyaniline coated conductive viscose fiber has been studied . This research is relevant for the development of conductive fibers, which can be integrated into various electronic devices and sensors.

Safety and Hazards

2-Dodecylbenzenesulfonic acid is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also flammable and can cause a burn when in contact with strong oxidants .

Future Directions

2-Dodecylbenzenesulfonic acid has potential application prospects as electromagnetic interference shields and as polymer-based electrodes in rechargeable cells and display devices .

properties

IUPAC Name

2-dodecylbenzenesulfonic acid
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InChI

InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21)
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InChI Key

WBIQQQGBSDOWNP-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O
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Molecular Formula

C18H30O3S
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DSSTOX Substance ID

DTXSID10860152
Record name 2-Dodecylbenzenesulfonic acid
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Molecular Weight

326.5 g/mol
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Physical Description

Dodecylbenzenesulfonic acid is a colorless liquid. It is soluble in water. It is corrosive to metals and tissue. It is used to make detergents., Dry Powder; Liquid; Other Solid, Liquid, Yellow to brown liquid; [ICSC] Colorless liquid, soluble in water; [CAMEO] Brown viscous liquid with a sulfur dioxide odor; [MSDSonline]
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Record name Benzenesulfonic acid, dodecyl-
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Boiling Point

greater than 440 °F at 760 mmHg (USCG, 1999), > 440 °F = > 204.5 °C = > 477.7 deg K @ 1 atm
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Flash Point

300 °F (USCG, 1999), 149 °C, 300 °F open cup
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Density

1 at 77 °F (USCG, 1999), 1 @ 25 °C
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Mechanism of Action

/A study was conducted/ to investigate the action mechanism of sulfonate anionic surfactant against plant viral infection, inhibitory action of sodium and calcium salts of branched dodecylbenzenesulfonic acid to tobacco mosaic virus (TMN) ordinary strain ... using the French bean local lesion assay method. The results suggest that the inhibitory action of dodecylbenzenesulfonic acid to TMV infection is not due to disintegration or inactivation of TMV but due to the depression of viral replication resulting from the disturbance in metabolism of the host cell and the function of the membrane at an early stage of TMV infection in that cell. /Sodium and calcium salts of dodecylbenzenesulfonic acid/
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Product Name

Dodecylbenzenesulfonic acid

Color/Form

Light yellow to brown

CAS RN

27176-87-0, 47221-31-8, 85536-14-7
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Synthesis routes and methods I

Procedure details

Into a solution prepared by dissolving 20 g of C.I. Basic Blue 7 (commercial name: Aizen Victoria Pure Blue, BOH, made by HODOGAYA CHEMICAL CO., LTD.) into 1.5 l of distilled water was added a solution prepared by dissolving 13 g of sodium dodecylbenzenesulfonate into 500 ml of distilled water. The formed precipitate was recovered and washed with water and dried to give a dodecylbenzenesulfonic acid salt of the dye.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Furthermore, in JP-A-62-22751, it is disclosed that O-isopropyl-isourea dodecylbenzene sulfonate is obtained from isopropyl alcohol, cyanamide and dodecylbenzene sulfonic acid at a yield of 97.6%.
Name
O-isopropyl-isourea dodecylbenzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-dodecylbenzenesulphonic acid: 4-cyclohexylbenzenesulphonic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Dodecylbenzenesulfonic acid in the context of the provided research?

A1: The research article "UPLC-MS based serum metabolomics for early diagnosis of refractory tumor-induced osteomalacia: a case-control study" [] identifies 2-Dodecylbenzenesulfonic acid as one of the top three significantly perturbed metabolites in patients with refractory Tumor-induced osteomalacia (TIO). This suggests a potential link between the metabolite and the disease, although further research is needed to understand the nature and significance of this association.

Q2: How does the identification of 2-Dodecylbenzenesulfonic acid as a perturbed metabolite contribute to understanding TIO?

A2: The study highlights the potential of serum metabolomics in identifying biomarkers for TIO prognosis []. While the specific role of 2-Dodecylbenzenesulfonic acid in TIO is currently unclear, its identification as a perturbed metabolite contributes to a broader understanding of the metabolic alterations associated with the disease. This may ultimately aid in developing more effective diagnostic and therapeutic strategies.

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